

## Benchmarking Novel Therapeutics for Dry Age-Related Macular Degeneration (dAMD)

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Current and Emerging Treatments for Geographic Atrophy

Prepared for: Researchers, scientists, and drug development professionals.

### **Executive Summary**

The treatment landscape for dry age-related macular degeneration (dAMD), specifically its advanced form, geographic atrophy (GA), has been revolutionized by the recent approval of the first therapeutic agents. This guide provides a comprehensive benchmark of these new treatments against a promising late-stage clinical candidate.

Initial research for a compound designated **RP101988** yielded no publicly available scientific literature or clinical trial data. Consequently, this document focuses on a comparative analysis of the two FDA-approved complement inhibitors, Pegcetacoplan (Syfovre™) and Avacincaptad Pegol (IZERVAY™), and a late-stage investigational therapy, ANX007, which targets a distinct mechanism within the complement cascade.

This guide synthesizes pivotal clinical trial data to offer a clear comparison of their efficacy and safety profiles. Detailed experimental protocols common to dAMD clinical trials are provided to contextualize the presented data. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic strategies and evaluation processes.



# **Comparative Efficacy and Safety of dAMD Treatments**

The following table summarizes the key quantitative data from the pivotal clinical trials of Pegcetacoplan, Avacincaptad Pegol, and ANX007.



| Treatment                    | Pivotal<br>Trial(s)                                    | Mechanism<br>of Action        | Primary<br>Efficacy<br>Endpoint &<br>Result                                                                                                                                                                                                                                          | Key Secondary/P ost-hoc Efficacy Endpoint & Result                                                                            | Key Adverse<br>Events<br>(>5%)                                                                                                      |
|------------------------------|--------------------------------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Pegcetacopla<br>n (Syfovre™) | OAKS<br>(NCT035256<br>13) & DERBY<br>(NCT035256<br>00) | C3<br>Complement<br>Inhibitor | Change in GA Lesion Size at 12 Months:- OAKS (Monthly): 22% reduction vs. sham (p=0.0003) [1]- OAKS (Every Other Month): 16% reduction vs. sham (p=0.0052) [1]- DERBY (Monthly): 12% reduction vs. sham (p=0.0528) [1]- DERBY (Every Other Month): 11% reduction vs. sham (p=0.0528) | Change in GA Lesion Size at 24 Months:- OAKS (Monthly): 22% reduction vs. sham[2]- DERBY (Monthly): 19% reduction vs. sham[2] | New-onset exudative AMD (11- 13% monthly, 6-8% every other month), Intraocular inflammation, Increased intraocular pressure.[2] [3] |
| Avacincaptad<br>Pegol        | GATHER1<br>(NCT026866                                  | C5<br>Complement              | Mean Rate of<br>GA Growth at                                                                                                                                                                                                                                                         | Reduction in Rate of                                                                                                          | Conjunctival<br>hemorrhage                                                                                                          |



| (IZERVAY™) | 58) & GATHER2 (NCT044353 66)             | Inhibitor                      | 12 Months:- GATHER1: 35% reduction vs. sham[4]- GATHER2: 18% reduction vs. sham[4]                                  | Vision Loss at 12 Months (Pooled data):- 56% reduction in the rate of persistent vision loss (≥15 letter loss) vs. sham[4][5]                                    | (13%),<br>Increased<br>intraocular<br>pressure<br>(9%),<br>Choroidal<br>neovasculariz<br>ation (7%).[4] |
|------------|------------------------------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| ANX007     | ARCHER<br>(Phase 2 -<br>NCT0465656<br>1) | C1q<br>Complement<br>Inhibitor | Mean Rate of<br>Change in<br>GA Lesion<br>Area: Not<br>statistically<br>significant vs.<br>sham at 12<br>months.[4] | Reduction in Risk of ≥15- letter Vision Loss at 12 Months:- Monthly: 72% reduction vs. sham (p=0.006)[6]- Every Other Month: 48% reduction vs. sham (p=0.064)[6] | Well-tolerated with no significant reported adverse events in Phase 2.[4]                               |

# Signaling Pathways and Therapeutic Intervention Points

The complement system, a key component of the innate immune system, has been implicated in the pathogenesis of dAMD. The therapies discussed target different points in this cascade.





Click to download full resolution via product page

Caption: The complement cascade and points of therapeutic intervention.



### **Experimental Protocols**

The data presented in this guide were generated from rigorous, multicenter, randomized, double-masked, sham-controlled Phase 2 or 3 clinical trials. The generalized protocol for these trials is as follows:

- 1. Study Design:
- Phase: 3 (for Pegcetacoplan and Avacincaptad Pegol), 2 (for ANX007).
- Design: Randomized, double-masked, sham-controlled. Participants are randomly assigned to receive the active drug (at varying frequencies, e.g., monthly or every other month) or a sham injection. Both participants and investigators are blinded to the treatment assignment. [7][8]
- Duration: Typically 12 to 24 months for the primary treatment period. [2][6]
- 2. Participant Population:
- Inclusion Criteria:
  - Age ≥ 50 or 60 years.[7]
  - Diagnosis of geographic atrophy secondary to AMD in one or both eyes.
  - GA lesion size within a specified range (e.g., 2.5 to 17.5 mm²), as measured by fundus autofluorescence (FAF).
  - Best-corrected visual acuity (BCVA) within a predefined range (e.g., 24 ETDRS letters or better).
- Exclusion Criteria:
  - Presence or history of choroidal neovascularization (wet AMD) in the study eye.[9]
  - Other ocular conditions that could confound the study results.
- 3. Interventions:



- Investigational Product: Intravitreal injection of the therapeutic agent at a specified dose and frequency.
- Control: Sham intravitreal injection procedure, mimicking the real injection without drug administration.
- 4. Endpoints and Assessments:
- Primary Endpoint:
  - Change in the area of the GA lesion from baseline to a specified time point (e.g., 12 or 24 months), measured by fundus autofluorescence (FAF).[3][10] FAF is the current standard for morphological assessment of GA.[10]
- · Key Secondary and Functional Endpoints:
  - Best-corrected visual acuity (BCVA).
  - Low-luminance visual acuity (LLVA).
  - Reading speed.
  - Microperimetry to assess retinal sensitivity.
- Safety Assessments:
  - Incidence and severity of ocular and systemic adverse events.
  - Intraocular pressure measurements.
  - Ophthalmic examinations.
- 5. Imaging Modalities:
- Fundus Autofluorescence (FAF): Used for the primary assessment of GA lesion size and progression. GA is typically visualized as dark areas due to the absence of autofluorescence.
   [11]



- Spectral-Domain Optical Coherence Tomography (SD-OCT): Provides cross-sectional images of the retina to assess retinal layers and detect any exudative changes.[12]
- Color Fundus Photography (CFP): Used to document the overall appearance of the retina.[3]

#### **Standard Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a dAMD clinical trial.





Click to download full resolution via product page

Caption: A typical workflow for a dAMD clinical trial.



#### Conclusion

The emergence of complement inhibitors has marked a significant milestone in the management of geographic atrophy secondary to dAMD. Pegcetacoplan and Avacincaptad Pegol have demonstrated a statistically significant reduction in the rate of GA lesion growth, offering a means to slow the progression of the disease. ANX007, with its distinct mechanism of targeting C1q, has shown promise in preserving visual function, a crucial outcome for patients.

The choice of a therapeutic agent will likely depend on a comprehensive evaluation of its efficacy in slowing anatomical progression, its ability to preserve vision, its safety profile, and the specific characteristics of the patient's disease. As more data from ongoing and future clinical trials become available, a clearer picture of the long-term benefits and optimal use of these novel therapies will emerge, offering hope to the millions of individuals affected by this debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hcplive.com [hcplive.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Evaluation of Geographic Atrophy from Color Photographs and Fundus Autofluorescence Images: AREDS2 Report Number 11 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexon reports topline results from Phase II trial of GA therapy [clinicaltrialsarena.com]
- 5. Annexon Topline Data from ARCHER Phase 2 Trial of ANX007 in Geographic Atrophy Demonstrated Statistically Significant, Dose-Dependent Preservation of Visual Function | Annexon Inc. [ir.annexonbio.com]
- 6. Annexon Topline Data from ARCHER Phase 2 Trial of ANX007 in Geographic Atrophy Demonstrated Statistically Significant, Dose-Dependent Preservation of Visual Function | Annexon Inc. [ir.annexonbio.com]



- 7. enhancedvision.com [enhancedvision.com]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. Geographic atrophy drug advances to phase 3 trials American Academy of Ophthalmology [aao.org]
- 10. Clinical Endpoints for the Study of Geographic Atrophy Secondary to Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundus Autofluorescence Variation in Geographic Atrophy of Age-Related Macular Degeneration: A Clinicopathologic Correlation PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation Between Blue Fundus Autofluorescence and SD-OCT Measurements of Geographic Atrophy in Dry Age-Related Macular Degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Novel Therapeutics for Dry Age-Related Macular Degeneration (dAMD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830037#benchmarking-rp101988-against-current-damd-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





